

Pilaralisib vs other PI3K inhibitors efficacy comparison

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Compound Focus: Pilaralisib

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PI3K Inhibitors at a Glance

Inhibitor Name	Primary Selectivity	Key Indications (Approved or in Trials)	Notable Efficacy Findings	Key Safety Concerns
Pilaralisib (XL147)	Pan-PI3K (α , β , δ , γ)	Enterovirus replication, solid tumors [1] [2]	Reduced EV71-induced mortality by 50-80% in animal models; low cellular safety profile (CC50: ~14,828 nM) [1].	Suboptimal cellular safety profile [1].
Alpelisib	PI3K α selective	Approved: PIK3CA-mutated, HR+/HER2- breast cancer [2].	Superior 6-month PFS in PIK3CA-mutated breast cancer; ranks high in efficacy analyses [3] [4].	Hyperglycemia, rash, diarrhea [5].
Copanlisib	Pan-PI3K ($\alpha/\delta > \beta/\gamma$)	Approved: Follicular lymphoma [6].	Activity in hematologic malignancies and solid tumors; lower incidence of severe	Hyperglycemia, hypertension, fatigue [6].

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			toxicity due to IV dosing [7] [6].	
Idelalisib	PI3K δ selective	Approved: CLL, SLL, Follicular Lymphoma [6].	Effective in hematologic cancers like CLL; high ORR in relapsed/refractory iNHL [6] [3].	Boxed warnings for hepatotoxicity, severe diarrhea, colitis, pneumonitis, infections [6].
Buparlisib (BKM120)	Pan-PI3K	Solid tumors (e.g., breast cancer) - clinical development hampered [2].	Showed favorable ORR in meta-analysis but development halted in solid tumors due to toxicity [4] [2].	Poor tolerance, mood disturbances, elevated liver enzymes, on-target toxicities [2].
Inavolisib (GDC-0077)	PI3K α selective (mutant-degrading)	Breast cancer (in clinical trials) [7] [5].	Improved overall survival in PIK3CA-mutated breast cancer; manages feedback mechanisms [7] [5].	Hyperglycemia, stomatitis, diarrhea; side effects led to some study discontinuations [5].
Capivasertib	AKT inhibitor	Approved: PIK3CA/AKT1/PTEN-altered HR+/HER2-breast cancer [3] [8].	Effective and safe for solid cancers like breast cancer in network meta-analysis [3].	Generally a more manageable safety profile compared to some PI3K inhibitors [3].

A Closer Look at the Experimental Data

For a researcher, the context of the experimental data is crucial. Here is a summary of the key methodologies and findings related to **Pilaralisib** and the broader inhibitor landscape.

- **Pilaralisib's Antiviral Protocol:** The primary efficacy data for **Pilaralisib** comes from a study on Enterovirus 71 (EV71) [1].
 - **Methodology:** The antiviral activity was assessed using a **plaque assay** in Vero cells. The cells were infected with EV71 and then treated with serial dilutions of **Pilaralisib**. After incubation, the cells were overlaid with a medium containing agarose to restrict viral spread. Post-fixation and staining, the number of viral plaques were counted to quantify infectious virus reduction [1].
 - **Mechanism Insight:** The study used **western blot analysis** to demonstrate that **Pilaralisib** inhibits the phosphorylation of AKT (a key downstream effector of PI3K), confirming that its antiviral effect is mediated through the suppression of the PI3K/AKT signaling pathway, which the virus exploits for its replication [1].
- **Efficacy Comparisons in Breast Cancer:** A systematic review and network meta-analysis directly compared several PI3K inhibitors for breast cancer, though **Pilaralisib** was not included in this analysis [4].
 - **Key Finding:** The analysis concluded that among the inhibitors studied (Alpelisib, Buparlisib, Pictilisib, and Taselisib), **Alpelisib and Buparlisib had superior efficacy and safety profiles** for treating PIK3CA-mutated breast cancer [4].
 - **Outcome Measures:** Efficacy was primarily judged by **Objective Response Rate (ORR)** and **6-month Progression-Free Survival (6m-PFS)**, with Alpelisib ranking first for 6m-PFS [4].

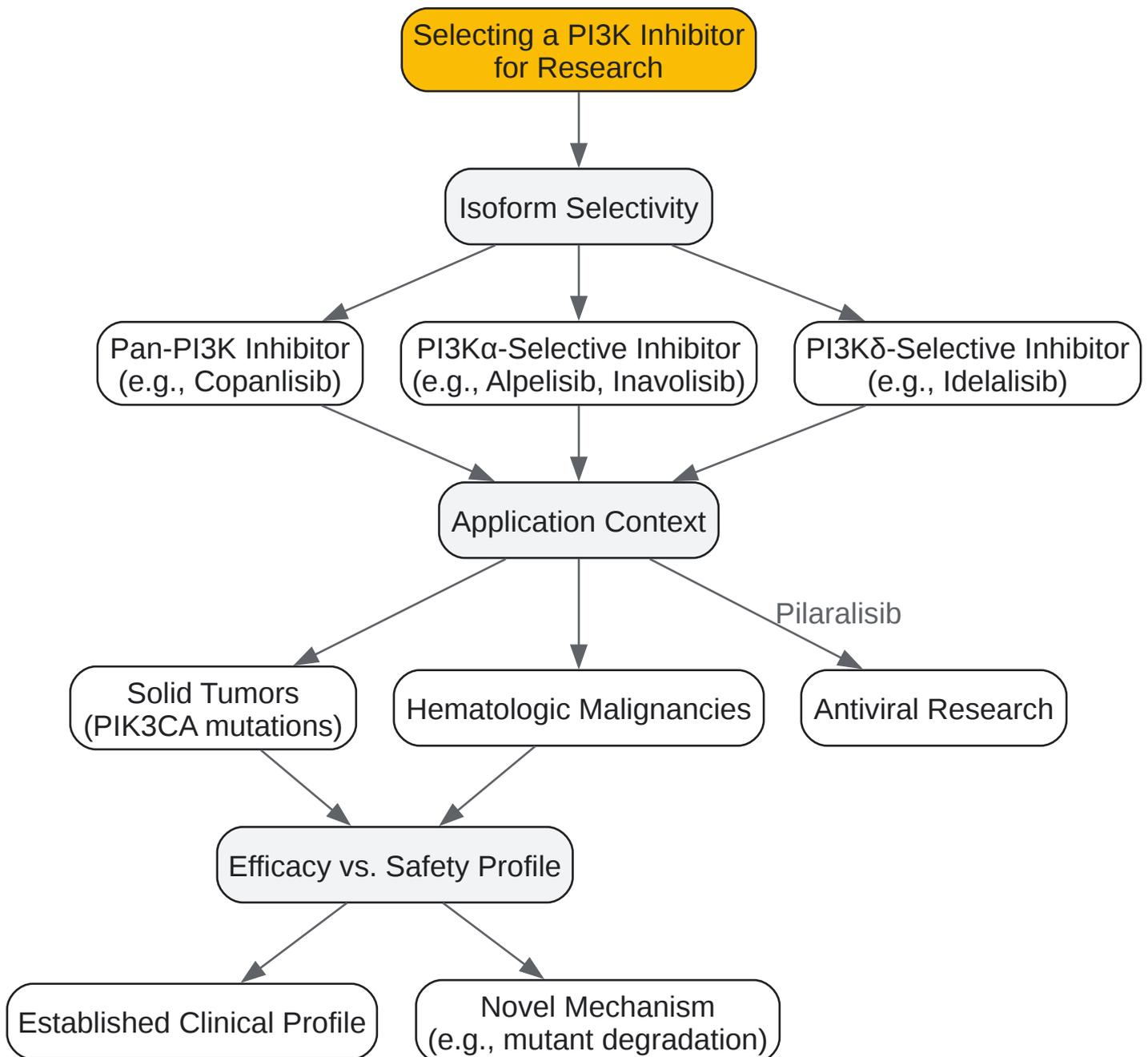
The Evolving PI3K Inhibitor Pipeline

The field is moving towards agents with greater selectivity to improve therapeutic windows. **Pilaralisib** is not prominent in the current developmental pipeline for solid tumors, which is now dominated by mutant-selective and dual-targeting inhibitors [8] [2].

- **Next-Generation Inhibitors:** Drugs like **Inavolisib** are not only selective for the p110 α isoform but also designed to degrade the mutated p110 α protein, leading to more profound and potentially durable pathway inhibition [5].
- **Dual-Targeting Strategies:** **Gedatolisib** is a dual PI3K/mTOR inhibitor that targets all class I PI3K isoforms along with mTORC1 and mTORC2. This approach aims to overcome resistance that can emerge from inhibiting PI3K alone and is currently in Phase III trials for breast cancer [8].

How to Make an Informed Choice

For researchers comparing these agents, the decision tree below outlines the key strategic considerations based on current evidence.



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Key Takeaways for Researchers

- **Pilaralisib's Niche:** Its most promising data is in **antiviral research** (e.g., against Enterovirus 71) [1]. For oncology, particularly solid tumors, other inhibitors have stronger clinical evidence.
- **The Selectivity Advantage:** In solid tumors, **isoform-selective PI3K α inhibitors (like Alpelisib and Inavolisib) and AKT inhibitors (like Capivasertib)** generally offer a better efficacy-toxicity profile compared to pan-PI3K inhibitors, making them the current preferred choices, especially in PIK3CA-mutant cancers [3] [4] [2].
- **Toxicity as a Limitation:** The clinical utility of many PI3K inhibitors, including **Pilaralisib** and Buparlisib, is often constrained by on-target toxicities (e.g., hyperglycemia, rash, hepatotoxicity), driving the development of next-generation agents [1] [6] [2].

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